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molecular formula C13H13BrOS B8689287 (3-bromothiophen-2-yl)-(4-ethylphenyl)methanol

(3-bromothiophen-2-yl)-(4-ethylphenyl)methanol

Cat. No. B8689287
M. Wt: 297.21 g/mol
InChI Key: ZDSTXHQQLIRSEC-UHFFFAOYSA-N
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Patent
US08785403B2

Procedure details

2,3-Dibromothiophene and 4-ethylbenzaldehyde were treated in a manner similar to Reference Example 1-(1) to give 3-bromo-2-thienyl-4-ethylphenylmethanol as yellow oil. APCI-Mass m/Z 279/281 (M+H−H2O).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[CH:5][C:6]=1[Br:7].[CH2:8]([C:10]1[CH:17]=[CH:16][C:13]([CH:14]=[O:15])=[CH:12][CH:11]=1)[CH3:9]>>[Br:7][C:6]1[CH:5]=[CH:4][S:3][C:2]=1[CH:14]([C:13]1[CH:16]=[CH:17][C:10]([CH2:8][CH3:9])=[CH:11][CH:12]=1)[OH:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1SC=CC1Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC=C(C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(SC=C1)C(O)C1=CC=C(C=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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